Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

Chemical Reactivity Mechanistic Studies Side Chain Comparison

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (CAS 58909-39-0), also known as Thiotriazinone, is a heterocyclic compound with the molecular formula C4H5N3O2S and a molecular weight of 159.17 g/mol. It is a solid with a reported melting point of 168-171 °C.

Molecular Formula C4H5N3O2S
Molecular Weight 159.17 g/mol
CAS No. 58909-39-0
Cat. No. B193997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
CAS58909-39-0
SynonymsTetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione;  Ro 11-8390;  2-Methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazine-3-thiol;  USP Ceftriaxone Triazine Analog
Molecular FormulaC4H5N3O2S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESCN1C(=S)NC(=O)C(=O)N1
InChIInChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10)
InChIKeyUMWWHOXOVPIGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Procurement Guide for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (CAS 58909-39-0): Core Specifications and Characteristics


Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (CAS 58909-39-0), also known as Thiotriazinone, is a heterocyclic compound with the molecular formula C4H5N3O2S and a molecular weight of 159.17 g/mol [1]. It is a solid with a reported melting point of 168-171 °C [2]. This compound is a critical intermediate in the synthesis of the third-generation cephalosporin antibiotic, ceftriaxone, and is designated as Ceftriaxone EP Impurity C in pharmaceutical quality control [3].

Procurement Guide for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: Limitations of In-Class Substitution


Simple in-class substitution is not feasible for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione due to its unique dual role as a specific synthetic building block and a critical impurity standard. Its specific reactivity, including its behavior as a weak iodine donor, distinguishes it from other heterocyclic thiols [1]. Furthermore, as a defined pharmacopeial impurity (EP Impurity C), its use in analytical method validation and quality control requires exact structural and compositional fidelity; analogous compounds cannot serve as valid analytical reference standards [2].

Quantitative Differentiation Evidence for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione in Procurement Decisions


Differential Reactivity with Iodine Compared to Other Cephalosporin Side Chains

In a direct head-to-head comparison of its reactivity with molecular iodine, the triazine-based compound (MTDT, the target compound) was found to act as a weak donor. This is in direct contrast to the behavior of the heterocyclic thiols MTT, MDT, and DMETT, which readily reacted with iodine to form disulfides or charge-transfer complexes. The study highlights a fundamental difference in the chemical behavior of the thiotriazinone moiety [1].

Chemical Reactivity Mechanistic Studies Side Chain Comparison

Defined Crystallographic Parameters of a Specific Isomeric Form

One isomer of thiotriazinone, 6-hydroxy-2-methyl-3-thioxo-2H-1,2,4-triazin-5-one, was characterized by single-crystal X-ray diffraction, establishing its unique solid-state structure. The compound crystallizes in the monoclinic space group P2(1)/c with unit cell parameters: a = 9.5837(19) Å, b = 5.7006(11) Å, c = 15.065(4) Å, and β = 128.540(19)°. This provides a definitive benchmark for identifying this specific tautomeric form against computational models or other isomers [1].

Crystallography Structural Biology Solid-State Characterization

Role as a Pharmacopeial Impurity Standard Requiring Specific Identity

This compound is officially designated as Ceftriaxone EP Impurity C by the European Pharmacopoeia and is a specified impurity in ceftriaxone sodium drug substance. Its use in analytical method development and validation is explicitly mandated for Abbreviated New Drug Applications (ANDAs) and commercial production [1]. In this role, no alternative or analogous compound can substitute for it; its identity must be confirmed against a reference standard of known purity (e.g., ≥ 98.50%) [2].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Validated Application Scenarios for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione Based on Procurement Evidence


Procurement as a Certified Reference Standard for Ceftriaxone Impurity Profiling

As Ceftriaxone EP Impurity C, this compound is essential for the development and validation of analytical methods (e.g., HPLC, UHPLC) used in the quality control and stability testing of ceftriaxone sodium drug substance and finished pharmaceutical products. It is required for Abbreviated New Drug Application (ANDA) submissions and commercial batch release testing [1].

Use in Mechanistic Studies Requiring a Low-Reactivity Heterocyclic Thiol

For research investigating the reactivity of cephalosporin degradation products or the interaction of heterocyclic thiols with electrophiles like iodine, this compound serves as a specific model substrate. Its documented behavior as a 'weak donor' differentiates it from more reactive thiols like MTT, allowing for controlled mechanistic studies of reaction pathways [2].

Sourcing a Defined Crystalline Form for Solid-State Characterization

Researchers conducting solid-state chemistry, crystallography, or computational modeling studies can rely on the published single-crystal X-ray diffraction data for the 6-hydroxy-2-methyl-3-thioxo-2H-1,2,4-triazin-5-one isomer. This data provides a definitive reference point for identifying and verifying the specific solid form of the compound obtained [3].

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